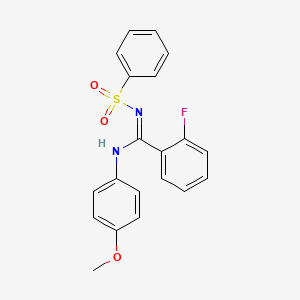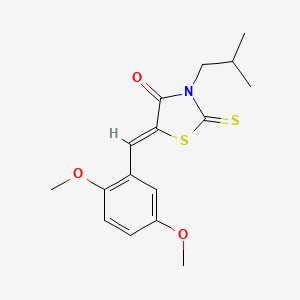![molecular formula C23H26N2O3 B5307370 (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B5307370.png)
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography
Quality Control: Analytical techniques such as HPLC or NMR spectroscopy
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of pyrazolones are explored for their potential therapeutic effects, including analgesic and antipyretic activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory processes
Receptor Binding: Binding to specific receptors to modulate biological responses
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties
Metamizole: A pyrazolone used as an analgesic and antipyretic
Uniqueness
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazolones.
Propriétés
IUPAC Name |
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)14-28-21-11-8-18(13-22(21)27-5)12-20-17(4)24-25(23(20)26)19-9-6-16(3)7-10-19/h6-13,15H,14H2,1-5H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMYVIJJMMXBHK-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(C)C)OC)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(C)C)OC)/C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)
![2-[[3-Methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5307304.png)
![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)
![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5307318.png)
![N-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307325.png)
![1-[(2-methyl-1H-imidazol-1-yl)acetyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5307333.png)
![2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5307340.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5307357.png)
![4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5307364.png)
![2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5307367.png)
![Methyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5307383.png)
![(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B5307389.png)
